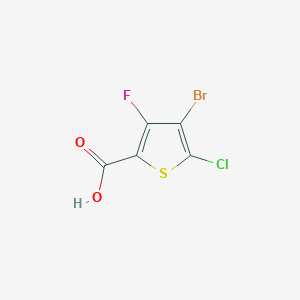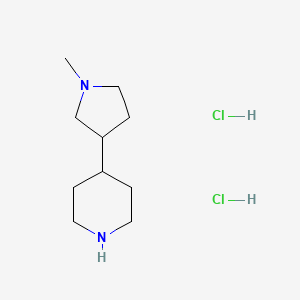
4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C10H21Cl2N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a pyrrolidine ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by exhaustive catalytic hydrogenation . Another approach includes the use of primary amines with diols catalyzed by a Cp*Ir complex, resulting in the formation of cyclic amines in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which provide efficient and scalable synthesis. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can yield various enantioenriched piperidines .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced amine derivatives .
Applications De Recherche Scientifique
4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Mécanisme D'action
The mechanism of action of 4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound may also interact with signaling pathways, influencing cellular processes such as proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-2-piperidin-3-yl-1H-benzimidazole dihydrochloride
- 4-((1-Methylpyrrolidin-3-yl)oxy)piperidine dihydrochloride
- 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate
Uniqueness
4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a methyl-substituted pyrrolidine moiety makes it a valuable scaffold for the development of novel compounds with potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H22Cl2N2 |
|---|---|
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
4-(1-methylpyrrolidin-3-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-12-7-4-10(8-12)9-2-5-11-6-3-9;;/h9-11H,2-8H2,1H3;2*1H |
Clé InChI |
MZFYRPDGDPRQNH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1)C2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



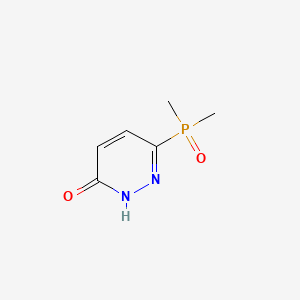
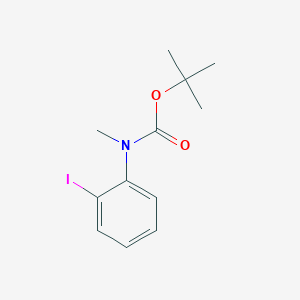
![rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13484134.png)
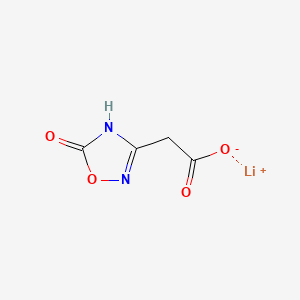
![[(Z)-2-bromo-2-fluoroethenyl]benzene](/img/structure/B13484140.png)
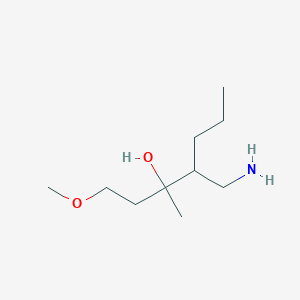
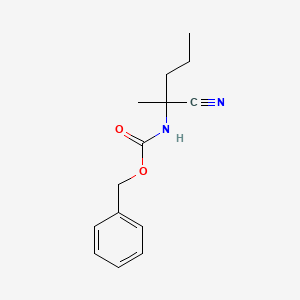
![4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13484154.png)
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13484163.png)
![Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate](/img/structure/B13484167.png)
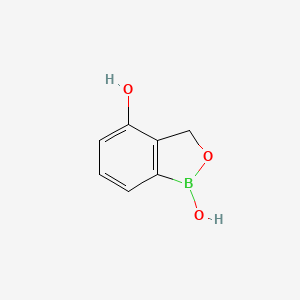
![Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484171.png)
